molecular formula C8H14O B1597328 3,4,4-Trimethyl-1-pentyn-3-ol CAS No. 993-53-3

3,4,4-Trimethyl-1-pentyn-3-ol

Cat. No. B1597328
CAS RN: 993-53-3
M. Wt: 126.2 g/mol
InChI Key: XXWIEGOAVMLISY-UHFFFAOYSA-N
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Description

3,4,4-Trimethyl-1-pentyn-3-ol , also known by its IUPAC name, is a compound with the molecular formula C<sub>8</sub>H<sub>14</sub>O . It has a molecular weight of approximately 126.2 g/mol . The compound is characterized by its unique structure, which includes a triple bond and several methyl groups. Its chemical name suggests the presence of three methyl substituents on the carbon backbone.



Synthesis Analysis

The synthesis of 3,4,4-Trimethyl-1-pentyn-3-ol involves the addition of an alcohol group to a terminal alkyne. While there are various synthetic routes, one common method is the hydroboration-oxidation reaction. In this process, borane (BH<sub>3</sub>) adds across the triple bond, followed by oxidation to yield the desired alcohol. The reaction proceeds as follows:



  • Hydroboration: BH<sub>3</sub> adds to the triple bond, forming an intermediate boron alkoxide.

  • Oxidation: The intermediate is treated with an oxidizing agent (such as hydrogen peroxide) to replace the boron with an alcohol group.



Molecular Structure Analysis

The molecular structure of 3,4,4-Trimethyl-1-pentyn-3-ol consists of a linear carbon backbone with three methyl groups attached to the central carbon atom. The triple bond between the second and third carbons gives it an alkyne character. Here’s the simplified structural formula:


   H
|
H - C ≡ C - C - C - C - OH
| | | |
H H H H


Chemical Reactions Analysis



  • Acid-Catalyzed Dehydration : Under acidic conditions, 3,4,4-Trimethyl-1-pentyn-3-ol can undergo dehydration to form an alkyne. The alcohol group is eliminated, resulting in the formation of an alkyne.




  • Oxidation : The alcohol functionality can be oxidized to an aldehyde or carboxylic acid using appropriate oxidizing agents.





Physical And Chemical Properties Analysis


  • Melting Point : The melting point of 3,4,4-Trimethyl-1-pentyn-3-ol is approximately 2-8°C .

  • Solubility : It is soluble in organic solvents like ethanol and acetone.

  • Odor : The compound has a characteristic odor.


Scientific Research Applications

Synthesis and Structural Analysis

  • 3,4,4-Trimethyl-1-pentyn-3-ol is used in the synthesis of organotin compounds, which are analyzed using X-ray diffraction and NMR spectroscopy to understand their structural properties and interactions, such as tin atom geometry and HO→Sn coordination (Kayser et al., 1994).

Catalytic Applications

  • This compound is involved in intramolecular hydroalkoxylation and hydroamination of alkynes. It is used to study the kinetics and mechanisms of these reactions, which are important in the synthesis of cyclic compounds (Pouy et al., 2012).

Microwave-Assisted Synthesis

  • It serves as a precursor in microwave-assisted synthesis processes, like the tandem oxyanionic 5-exo dig cyclization-Claisen rearrangement sequence, which is utilized for creating cyclohept-4-enone derivatives (Li et al., 2007).

Molecular Spectroscopy Studies

  • The compound is studied for its molecular properties, like low barrier methyl rotation, using microwave spectroscopy. This provides insights into the conformational dynamics of molecules containing a propynyl methyl group (Eibl et al., 2016).

Organometallic Chemistry

  • In organometallic chemistry, it is used to synthesize carbohydrate-derived 4-pentyn-1-ols from spirocyclic oxirane precursors. These are further used to create spirocyclic 2-oxacyclohexylidene metal complexes (Weyershausen et al., 2000).

Computational Chemistry

  • Computational studies utilize 3,4,4-Trimethyl-1-pentyn-3-ol to understand mechanisms like cycloisomerization in the presence of catalysts like tungsten carbonyl. These studies aid in clarifying reaction pathways and selectivities (Sheng et al., 2002).

Fragrance Chemistry

  • The compound is also explored in the synthesis of isomeric alcohols and their analogues for evaluating their odor characteristics. This is significant in the field of fragrance and cosmetic chemistry (Obara & Wawrzeńczyk, 1998).

Chemical Engineering Applications

  • In chemical engineering, it's used in studies like the catalytic hydrogenation of 3-methyl-1-pentyn-3-ol in a capillary reactor, providing insights into reaction kinetics and efficiency in novel reactor designs (Liedtke et al., 2013).

Solvent-Assisted Reaction Mechanisms

  • It is part of theoretical investigations into solvent-assisted reaction pathways, such as cycloisomerization processes, to understand the role of solvents in reaction mechanisms (Sordo et al., 2005).

Corrosion Inhibition Studies

  • The compound is studied for its potential as a corrosion inhibitor for metals, especially in understanding the adsorption behavior and surface interactions of acetylenic alcohols on metal surfaces (Babić-Samardžija et al., 2005).

Catalytic Synthesis of Cyclic Compounds

  • It's used in cobalt-mediated cycloaddition reactions to synthesize complex cyclic structures, contributing to advancements in synthetic organic chemistry (Groth et al., 2003).

Stereochemical Studies

  • The compound plays a role in stereochemical studies, like investigating the behavior of related compounds toward specific reagents and the resultant stereochemical outcomes (Takeshima et al., 1959).

Biotechnological Applications

  • It's also explored in biotechnological applications, such as the production of specific enantiomers through stereospecific hydrolysis using microbial enzymes (Ogawa et al., 1999).

Iridium-Catalyzed Chemical Reactions

  • The compound is a subject of investigation in iridium(I)-catalyzed reactions, particularly in the study of mechanisms for the formation of cyclic acetals (Fjermestad et al., 2011).

Development of Magnetically Recoverable Catalysts

  • It is used in the development of magnetically recoverable catalysts for hydrogenation reactions. These studies contribute to the advancement of sustainable and reusable catalyst systems (Easterday et al., 2014).

Safety And Hazards


  • Flammability : As an organic compound, it is flammable.

  • Toxicity : While specific toxicity data may vary, standard safety precautions should be followed when handling this compound.


Future Directions

Research on 3,4,4-Trimethyl-1-pentyn-3-ol could explore its applications in organic synthesis, medicinal chemistry, or materials science. Investigating its reactivity and potential biological activities would be valuable.


Please note that this analysis is based on available information, and further studies may provide additional insights. For more detailed information, consult relevant scientific literature and safety data sheets12.


properties

IUPAC Name

3,4,4-trimethylpent-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWIEGOAVMLISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4-Trimethyl-1-pentyn-3-ol

CAS RN

993-53-3
Record name 3,4,4-Trimethyl-1-pentyn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC47968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
A Caporusso, C Rosini, L Lardicci, C Polizzi… - GAZZETTA CHIMICA …, 1986 - arpi.unipi.it
The stereochemistry of optically active 3,3-dialkyl-1-halogenoallenes.II. The absolute configuration of (-)3,4,4-trimethyl-1-pentyn-3-ol reconsidered IRIS IRIS Home Sfoglia …
Number of citations: 13 arpi.unipi.it
P Pertici, A Verrazzani, E Pitzalis, AM Caporusso… - Journal of …, 2001 - Elsevier
The chiral alkynes (S)-MeCH(R)CCH, 2 (R=Et, 3-methyl-1-pentyne, a; i Pr, 3,4-dimethyl-1-pentyne, b; t Bu, 3,4,4-trimethyl-1-pentyne, c), containing a stereogenic centre in α position …
Number of citations: 20 www.sciencedirect.com
LA Aronica, C Mazzoni, AM Caporusso - Tetrahedron, 2010 - Elsevier
Functionalised β-lactones were prepared starting from propargyl alcohols by means of an efficient rhodium-catalysed silylcarbocyclisation reaction. This process took place in high …
Number of citations: 17 www.sciencedirect.com
CE Ozyurt, SS Tabakoglu, VB Kiyaga… - Canadian Journal of …, 2023 - cdnsciencepub.com
The fishing industry needs alternative baits that are not based on resources available for human consumption. In order to develop artificial baits, first the preferred baits should be …
Number of citations: 0 cdnsciencepub.com
LA Aronica, AM Caporusso, C Evangelisti… - Journal of …, 2012 - Elsevier
Functionalised β-lactones and β-lactams were prepared starting from propargyl alcohols and propargyl tosyl amides by means of efficient silylcarbocyclisation reactions catalysed by …
Number of citations: 17 www.sciencedirect.com
E Núñez-Carmona, M Abbatangelo, V Sberveglieri - Sensors, 2021 - mdpi.com
Tea is the second most consumed beverage, and its aroma, determined by volatile compounds (VOCs) present in leaves or developed during the processing stages, has a great …
Number of citations: 15 www.mdpi.com
OJ MUSCIO JR - 1970 - search.proquest.com
All dimers had at least one exocyclic substituent inward, The other allene of special interest was l-adamanty l-3-chloro allene, which gave six dimers. Three of the se were characterized …
Number of citations: 2 search.proquest.com
AM Ahmed, BK Mahmoud, N Millán-Aguiñaga… - RSC …, 2023 - pubs.rsc.org
The complexity and structural diversity of the secondary metabolites produced by endophytes make them an attractive source of natural products with novel structures that can help in …
Number of citations: 9 pubs.rsc.org
J Dyer, C Ward, N Rode, M Hacke… - ICOM-CC 16th: Triennial …, 2011 - pure.kb.dk
This paper revisits the 1991–1995 British Museum field trial on anoxic storage, where 23 registered ethnographic rubber objects were enclosed in oxygen barrier film Cryovac BDF200 …
Number of citations: 12 pure.kb.dk
Y Self-Medlin - 2004 - search.proquest.com
The vibrational dynamics of the OH stretch was investigated for a series of alcohols in room temperature gas-phase and dilute solution. A set of alcohols with one stable conformer was …
Number of citations: 3 search.proquest.com

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